4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S2/c1-13-4-9-16-17(12-22)20(27-18(16)11-13)23-19(24)3-2-10-28(25,26)15-7-5-14(21)6-8-15/h5-8,13H,2-4,9-11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYKGPGVIQOZCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide (CAS Number: 899988-91-1) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 437.0 g/mol. The structure features a sulfonyl group attached to a chlorophenyl moiety and a tetrahydrobenzo[b]thiophene ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 899988-91-1 |
| Molecular Formula | C20H21ClN2O3S2 |
| Molecular Weight | 437.0 g/mol |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antibacterial Activity : Studies have shown moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. It demonstrated significant inhibition of urease activity, which is crucial for treating conditions like urinary infections.
- Binding Interactions : Docking studies have elucidated interactions with amino acids in target proteins, suggesting potential pharmacological effectiveness through specific binding mechanisms.
Antibacterial Studies
A study published in the Brazilian Journal of Pharmaceutical Sciences assessed the antibacterial properties of various synthesized compounds related to this class. The results indicated that compounds similar to 4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide displayed varying degrees of activity against different bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Enzyme Inhibition Assays
The compound was also tested for enzyme inhibitory activity. The findings are summarized in the following table:
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Moderate Inhibition |
| Urease | Strong Inhibition |
These results highlight the compound's potential therapeutic applications in managing diseases linked to these enzymes.
Case Study: Antimicrobial Efficacy
In a controlled experiment involving various synthesized compounds with similar structures, the compound was observed to inhibit bacterial growth effectively at concentrations as low as 50 µM. This study emphasizes its potential use in developing new antimicrobial agents.
Case Study: Enzyme Interaction
Another study explored the interaction of this compound with urease in vitro, demonstrating that it could significantly reduce urease activity by approximately 70% at optimal concentrations. This suggests its potential utility in treating conditions associated with excessive urease production.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Tetrahydrobenzo[b]thiophene vs. Dimethylthiophene
- Compound A: 4-((4-Chlorophenyl)sulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)butanamide (CAS: 941951-21-9) Structure: Replaces the tetrahydrobenzo[b]thiophene with a planar 4,5-dimethylthiophene ring. Molecular Formula: C₁₇H₁₇ClN₂O₃S₂; MW: 396.9 .
Cyclopenta[b]thiophene Derivative
- Compound B: N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide (CAS: 941900-92-1) Structure: Features a cyclopenta-fused thiophene and a 4-fluorophenylsulfonyl group. Molecular Formula: C₁₈H₁₇FN₂O₃S₂; MW: 392.5 . Impact: The smaller cyclopenta ring increases ring strain, which may alter binding kinetics. Fluorine substitution improves metabolic stability compared to chlorine due to reduced oxidative metabolism .
Substituent Variations on the Sulfonyl Group
Phenoxy vs. Sulfonyl Linkage
- Compound C: 4-(4-Chloro-2-methylphenoxy)-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide (CAS: 574717-52-5) Structure: Substitutes the sulfonyl group with a 4-chloro-2-methylphenoxy ether linkage. Molecular Formula: C₂₂H₂₅ClN₂O₂S; MW: 416.96 . The ethyl group on the tetrahydrobenzo[b]thiophene enhances lipophilicity, which may improve membrane permeability .
Heterocyclic Appendages
Oxadiazole-Containing Analog
- Compound D : 4-((4-Chlorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide (CAS: 941951-04-8)
- Structure : Replaces the thiophene core with a 1,3,4-oxadiazole ring linked to a trimethoxyphenyl group.
- Molecular Formula : C₂₁H₂₂ClN₃O₇S; MW : 495.9 .
- Impact : The oxadiazole ring’s electron-deficient nature facilitates π-π stacking with aromatic residues in target proteins, while the trimethoxy group may enhance DNA intercalation or kinase inhibition .
Structural and Pharmacological Implications
Molecular Properties and Bioavailability
| Compound | Core Structure | Key Substituents | Molecular Weight | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | Tetrahydrobenzo[b]thiophene | 4-Cl-C₆H₄-SO₂, 6-CH₃ | 423.0 | ~3.5 |
| Compound A | Dimethylthiophene | 4-Cl-C₆H₄-SO₂, 4,5-(CH₃)₂ | 396.9 | ~3.0 |
| Compound B | Cyclopenta[b]thiophene | 4-F-C₆H₄-SO₂ | 392.5 | ~2.8 |
| Compound C | Tetrahydrobenzo[b]thiophene | 4-Cl-2-CH₃-C₆H₃-O, 6-C₂H₅ | 416.96 | ~4.2 |
| Compound D | 1,3,4-Oxadiazole | 4-Cl-C₆H₄-SO₂, 3,4,5-(OCH₃)₃-C₆H₂ | 495.9 | ~2.5 |
*LogP values estimated via fragment-based methods.
- Lipophilicity: Compound C’s ethyl and phenoxy groups increase LogP, favoring passive diffusion across membranes but risking off-target toxicity.
Pharmacological Activity Trends
- Thiophene Derivatives : highlights that thiophene-based compounds exhibit analgesic, anti-inflammatory, and antimicrobial activities . The target compound’s tetrahydrobenzo[b]thiophene core may enhance anti-inflammatory efficacy due to conformational mimicry of arachidonic acid .
- Sulfonyl vs. Phenoxy: The sulfonyl group in the target compound (vs. Compound C’s phenoxy) likely enhances electrophilic interactions with serine or cysteine residues in cyclooxygenase (COX) enzymes, akin to sulfonamide drugs .
- Fluorine Substitution : Compound B’s 4-fluorophenylsulfonyl group may improve metabolic stability over the target compound’s chlorine, as seen in fluorinated NSAIDs like celecoxib .
Q & A
What are the critical considerations for optimizing the multi-step synthesis of this compound to improve yield and purity?
Answer:
- Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation to minimize side reactions. Evidence suggests dichloromethane (DCM) or dimethylformamide (DMF) as optimal solvents for sulfonylation steps .
- Temperature Control : Maintain low temperatures (0–5°C) during sulfonyl chloride activation to prevent hydrolysis .
- Purification : Employ gradient HPLC with C18 columns for final purification, as demonstrated for structurally related sulfonamides .
- Analytical Validation : Confirm intermediate purity at each step using TLC and LC-MS to avoid cumulative impurities .
How can researchers validate the structural integrity of the tetrahydrobenzo[b]thiophene core and sulfonamide linkage?
Answer:
- NMR Analysis :
- ¹H NMR : Look for characteristic shifts:
- 6-methyl group: δ ~1.2–1.4 ppm (multiplet, cyclohexane ring protons) .
- Sulfonamide NH: δ ~10.5 ppm (broad singlet) .
- ¹³C NMR : Confirm the cyano group at δ ~115–120 ppm and sulfonyl carbons at δ ~55–60 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass (e.g., [M+H]+ calculated for C₂₀H₂₀ClN₂O₃S₂: 459.06) .
What in vitro assays are recommended for preliminary evaluation of biological activity?
Answer:
- Antimicrobial Screening : Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting sulfonamides' historical activity .
- Enzyme Inhibition : Test against carbonic anhydrase isoforms (CA-II, CA-IX) via stopped-flow CO₂ hydration assay, as sulfonamides are known CA inhibitors .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations .
How can structure-activity relationship (SAR) studies be designed to identify key functional groups for target modulation?
Answer:
- Analog Synthesis : Modify substituents systematically:
- Computational Modeling : Perform molecular docking (AutoDock Vina) against CA-II or kinase targets to predict binding modes .
- In Vitro Validation : Compare IC₅₀ values of analogs to correlate structural changes with activity .
How should researchers address contradictory bioactivity data across different assay systems?
Answer:
- Purity Verification : Re-analyze compound batches via HPLC to rule out degradation (e.g., sulfonamide hydrolysis) .
- Assay Conditions : Standardize buffer pH (7.4 vs. 6.5 for tumor models) and serum content (e.g., FBS interference) .
- Orthogonal Assays : Confirm results using SPR (binding affinity) and cellular thermal shift assays (CETSA) for target engagement .
What strategies are effective in identifying metabolic liabilities of this compound?
Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for Phase I metabolites (oxidation, hydrolysis) .
- Stability Testing : Monitor degradation in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
What crystallographic techniques resolve challenges in determining the 3D structure of this compound?
Answer:
- X-ray Crystallography : Co-crystallize with CA-II (PDB: 1CA2) to stabilize the sulfonamide-binding conformation .
- Cryo-EM : Apply for flexible regions (e.g., butanamide chain) if crystals are unstable .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to validate experimental bond lengths/angles .
How can green chemistry principles be integrated into the synthesis protocol?
Answer:
- Solvent Replacement : Substitute DCM with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalysis : Use immobilized lipases for amide bond formation to reduce waste .
- Flow Chemistry : Implement continuous-flow reactors for sulfonylation steps to enhance reproducibility and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
